(S)-T-GNA phosphoramidite

Description

Properties

Molecular Formula |

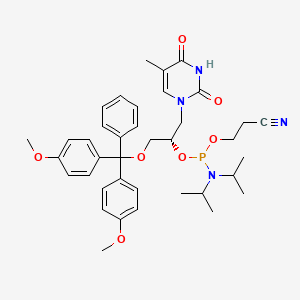

C38H47N4O7P |

|---|---|

Molecular Weight |

702.8 g/mol |

IUPAC Name |

3-[[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C38H47N4O7P/c1-27(2)42(28(3)4)50(48-23-11-22-39)49-35(25-41-24-29(5)36(43)40-37(41)44)26-47-38(30-12-9-8-10-13-30,31-14-18-33(45-6)19-15-31)32-16-20-34(46-7)21-17-32/h8-10,12-21,24,27-28,35H,11,23,25-26H2,1-7H3,(H,40,43,44)/t35-,50?/m0/s1 |

InChI Key |

RIVAXSKTYGDAOA-NMIPJSAASA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)C[C@@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (S)-T-GNA Phosphoramidite

Detailed Synthetic Protocols

Preparation of the Protected Glycerol Backbone

- (R)-(+)-Glycidol is treated with 4,4′-dimethoxytrityl chloride in dichloromethane with triethylamine as base to selectively protect the primary hydroxyl group, yielding DMT-O-(S)-glycidol intermediate.

- This intermediate is the key scaffold for nucleobase attachment and subsequent phosphitylation.

Nucleobase Attachment

- Thymine Derivative: The thymine nucleobase is introduced via a Mitsunobu reaction with the DMT-protected glycidol intermediate, proceeding smoothly to give high yields.

- Adenine Derivative: The adenine nucleobase attachment is more challenging due to solubility and reactivity issues. Use of N6-benzoyl or N6-benzoyl-Boc protected adenine derivatives improves solubility and regioselectivity in Mitsunobu reactions.

- Cytosine and Guanine Derivatives: Cytosine and guanine nucleobases are introduced using protected forms such as N4-isobutyryl cytosine and N2-isobutyryl, O6-diphenylcarbamoyl guanine to improve reaction yields and stability.

Phosphitylation

- The nucleoside derivatives bearing a free 3′-hydroxyl group are reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base like diisopropylethylamine (DIPEA) in dichloromethane.

- This step converts the nucleoside into the corresponding 2-cyanoethyl phosphoramidite, which is the active monomer for oligonucleotide synthesis.

Purification and Characterization

- The crude phosphoramidites are purified by silica gel column chromatography using gradients of ethyl acetate and methanol.

- Purity and identity are confirmed by NMR spectroscopy and mass spectrometry.

- Typical yields for the phosphoramidite monomers range from 40% to 80% depending on the nucleobase.

Representative Data Table: Yields and Conditions for this compound Synthesis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Glycidol Protection | (R)-(+)-Glycidol, DMT-Cl, Et3N, DCM | ~85 | Selective primary OH protection |

| Thymine Coupling | Mitsunobu reaction, DEAD, PPh3, anhydrous solvent | 70-75 | Smooth reaction, high yield |

| Adenine Coupling (N6-Benzoyl-Boc) | Mitsunobu, sonication in dioxane | 34-43 | Improved solubility and regioselectivity |

| Cytosine Coupling (N4-Isobutyryl) | Mitsunobu reaction | 60-70 | Better yields with isobutyryl protection |

| Guanine Coupling (N2-Isobutyryl, O6-Diphenylcarbamoyl) | Mitsunobu reaction | 65-75 | Stable and efficient coupling |

| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, DCM | 78-82 | Standard phosphitylation conditions |

| Purification | Silica gel chromatography, EtOAc/MeOH gradient | - | Essential for high purity |

Reaction Mechanisms and Conditions Analysis

- The Mitsunobu reaction is crucial for nucleobase attachment, involving inversion of stereochemistry at the reactive center and nucleophilic substitution.

- The phosphitylation step involves nucleophilic attack of the 3′-hydroxyl on the phosphorus atom of chlorophosphoramidite, facilitated by DIPEA as a base.

- Oxidation of the phosphite triester to phosphate triester occurs later during oligonucleotide synthesis, typically using iodine/water.

- Protecting groups such as DMT and benzoyl derivatives prevent side reactions and increase solubility and stability during synthesis.

Comparative Insights and Optimization

- The use of N6-benzoyl-Boc adenine was found to significantly improve the Mitsunobu coupling yield and regioselectivity compared to N6-benzoyladenine alone.

- Sonication during Mitsunobu reaction enhances yield for adenine derivatives.

- Alternative deprotection methods (e.g., vanadium trichloride instead of HCl) minimize side reactions like silyl group loss during scale-up.

- Use of TBAF or triethylamine·HF complexes for desilylation is optimized depending on nucleobase type.

- Phosphitylation under standard conditions remains robust across different nucleobase derivatives.

Chemical Reactions Analysis

Types of Reactions

(S)-T-GNA phosphoramidite undergoes several types of chemical reactions, including:

Substitution: The compound can undergo substitution reactions where the NR2 moiety is replaced by an incoming nucleophile.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are oligonucleotides with phosphate linkages, which are essential for the synthesis of DNA and RNA sequences .

Scientific Research Applications

RNA Interference (RNAi)

One of the most promising applications of (S)-T-GNA phosphoramidite is in the development of small interfering RNAs (siRNAs) for RNA interference. Research has shown that siRNAs modified with (S)-T-GNA exhibit:

- Increased Stability : The incorporation of (S)-T-GNA into siRNAs enhances resistance against exonuclease degradation, thereby prolonging their activity in biological systems .

- Improved Potency : Studies indicate that siRNAs containing (S)-T-GNA demonstrate greater in vitro potency compared to those with traditional ribonucleotides .

- Reduced Off-Target Effects : The modification allows for more precise targeting, reducing unintended interactions with non-target RNA sequences, which is crucial for minimizing side effects in therapeutic applications .

Targeted Delivery Systems

The use of (S)-T-GNA in conjunction with delivery ligands such as N-acetylgalactosamine (GalNAc) has shown promise in enhancing the delivery of siRNAs to specific tissues, particularly the liver. This targeted approach facilitates:

- Efficient Internalization : GalNAc-conjugated siRNAs modified with (S)-T-GNA are efficiently internalized by liver cells, enhancing therapeutic efficacy .

- Clinical Development : Several siRNA formulations incorporating (S)-T-GNA are currently undergoing clinical trials, showcasing its potential for treating various diseases, including genetic disorders and cancers .

Synthesis Techniques

The synthesis of this compound involves several advanced techniques:

- On-Demand Synthesis : Recent advancements allow for the on-demand synthesis of phosphoramidites, including (S)-T-GNA, using flow chemistry methods that yield high purity and efficiency .

- Modification Strategies : Researchers have developed methods to incorporate (S)-T-GNA into oligonucleotides through various chemical modifications that enhance their stability and functionality .

Structural Properties

The unique structural properties of (S)-T-GNA contribute significantly to its performance in biological systems:

- Rotated Nucleobase Orientation : GNA nucleotides adopt a rotated orientation within duplexes, which affects base-pairing capabilities and stability . This property can be exploited to design more effective RNA-based therapeutics.

- Thermal Stability : Oligonucleotides containing (S)-T-GNA exhibit higher melting temperatures compared to their DNA and RNA counterparts, indicating enhanced stability under physiological conditions .

Clinical Trials

Several clinical studies have demonstrated the effectiveness of (S)-T-GNA-modified siRNAs:

- A study involving GalNAc-conjugated siRNAs showed improved pharmacokinetic profiles and reduced off-target effects in rodent models, paving the way for human trials .

- Initial results from human clinical trials indicate that these modified siRNAs have a favorable safety profile compared to traditional formulations, highlighting their potential for widespread therapeutic use .

Data Table: Comparison of Oligonucleotide Properties

| Property | DNA | RNA | (S)-T-GNA |

|---|---|---|---|

| Stability | Moderate | Low | High |

| Potency | Variable | Moderate | High |

| Off-target Effects | Common | Moderate | Reduced |

| Thermal Stability () | 40.5°C | Variable | >63°C |

Mechanism of Action

The mechanism of action of (S)-T-GNA phosphoramidite involves the activation and coupling of the phosphoramidite to the 5’-hydroxyl group of an oligonucleotide. The process begins with the protonation of the trivalent phosphorus, followed by the displacement of the N,N-diisopropylamine by tetrazolide. The intermediate then reacts with the 5’-hydroxyl group to form the phosphite triester product . This mechanism ensures the efficient synthesis of oligonucleotides with high fidelity.

Comparison with Similar Compounds

Other GNA Phosphoramidites

GNA (glycol nucleic acid) derivatives share a three-carbon glycol backbone but differ in nucleobases and synthetic yields:

exNA Phosphoramidites

Extended nucleic acid (exNA) phosphoramidites (e.g., 7a and 7b) feature an extended backbone for enhanced hybridization and thermal stability . Unlike (S)-T-GNA, exNA derivatives are designed for creating artificial genetic systems with non-canonical base pairing.

LNA Phosphoramidites

Locked nucleic acid (LNA) phosphoramidites exhibit high binding affinity due to a bicyclic sugar moiety. Key distinctions from (S)-T-GNA include:

| Property | (S)-T-GNA Phosphoramidite | LNA-T Phosphoramidite |

|---|---|---|

| Backbone Structure | Three-carbon glycol | 2'-O,4'-C methylene bridge |

| Coupling Time | 400 s | 600–900 s (steric hindrance) |

| Solubility | Acetonitrile | 1:1 Acetonitrile/CH₂Cl₂ |

| Molecular Weight | 702.80 | 875.92 (A-TNA variant) |

| Applications | Aptamers, gene therapy | Diagnostics, antisense therapy |

TNA Phosphoramidites

Threose nucleic acid (TNA) phosphoramidites (e.g., A-TNA, C-TNA) are used in synthetic biology for constructing stable oligonucleotides. For example:

- A-TNA Phosphoramidite: Molecular formula: C₄₆H₅₀N₇O₇P Purity: ≥97% Role: Incorporates benzoyl-adenosine for antiviral or anticancer TNA-based drugs .

Cyclohexenyl and aTNA Phosphoramidites

Biological Activity

(S)-T-GNA phosphoramidite is a synthetic compound belonging to the class of glycerol nucleic acids (GNA). Its unique acyclic structure, characterized by a three-carbon sugar-phosphate backbone, allows it to form stable duplexes with complementary nucleic acids, making it a valuable tool in molecular biology and genetic engineering. This article examines the biological activity of this compound, focusing on its stability, applications, and implications in therapeutic contexts.

Stability and Efficacy

Research indicates that this compound significantly enhances the stability and efficacy of small interfering RNAs (siRNAs). Studies show that siRNAs modified with (S)-GNA exhibit increased resistance to exonuclease-mediated degradation compared to their natural counterparts. This enhanced stability is attributed to the unique structural orientation of (S)-GNA, which facilitates effective base pairing with complementary RNA sequences .

Key Findings:

- Resistance to Degradation: Modified siRNAs show improved resistance to enzymatic degradation.

- In Vitro Potency: GNA-modified siRNAs demonstrate higher potency in vitro compared to unmodified versions.

- In Vivo Efficacy: In rodent models, siRNAs containing GNA modifications have shown improved safety profiles and reduced off-target effects .

The mechanism through which this compound enhances RNA stability involves its ability to form stable duplexes through reverse Watson-Crick pairing. This unique interaction profile allows for greater flexibility in designing nucleic acid-based therapeutics and diagnostics. The incorporation of (S)-GNA into siRNAs can mitigate off-target effects by destabilizing seed pairing when strategically placed within the RNA sequence .

Applications in Molecular Biology

This compound serves as a building block for synthesizing GNA oligonucleotides, which have various applications in molecular biology:

- Therapeutics: Used in the development of RNA-based therapeutics, particularly for gene silencing applications.

- Diagnostics: Facilitates the design of probes for detecting specific RNA sequences.

- Enzymatic Reactions: Acts as a substrate for various polymerases, expanding its utility in biotechnological applications .

Comparative Analysis

The following table compares this compound with other nucleic acid analogues:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-Glycerol Nucleic Acid | Acyclic Nucleic Acid | Enantiomer of (S)-GNA; different pairing properties |

| 2'-O-Methyl RNA | Modified RNA | Increased stability against ribonucleases |

| Phosphorothioate Oligonucleotides | Modified DNA/RNA | Enhanced resistance to nuclease degradation |

| Xeno Nucleic Acids | Non-ribose Nucleic Acid | Different sugar backbones; unique structural properties |

The uniqueness of (S)-T-GNA lies in its acyclic structure and stereochemistry, allowing it to adopt distinct conformations that enhance binding capabilities and stability compared to other nucleic acid analogues.

Clinical Development

Recent studies have highlighted the potential of GNA-modified siRNAs in clinical applications. For instance, two specific GNA-modified siRNAs have demonstrated improved safety profiles in human trials compared to their unmodified counterparts. These findings suggest that (S)-T-GNA modifications could lead to more effective therapeutic options with reduced side effects .

Experimental Applications

In laboratory settings, researchers have utilized this compound to synthesize oligonucleotides for various experiments. For example:

- Gene Silencing: GNA-modified siRNAs have been successfully employed in gene silencing experiments, demonstrating enhanced efficacy.

- Hybridization Studies: Interaction studies reveal that GNA-modified oligonucleotides exhibit superior hybridization properties compared to traditional RNA or DNA counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.